Doxazosin hydrochloride

Vue d'ensemble

Description

Doxazosin hydrochloride is a pharmaceutical compound primarily used to treat hypertension (high blood pressure) and benign prostatic hyperplasia (enlarged prostate)By blocking these receptors, this compound helps to relax blood vessels and improve blood flow, thereby reducing blood pressure and alleviating symptoms associated with an enlarged prostate .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of doxazosin hydrochloride involves several key steps. The primary synthetic route includes the formation of the quinazoline nucleus, followed by the introduction of the piperazine moiety and the benzodioxan ring. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors. The process begins with the synthesis of intermediate compounds, which are then subjected to various purification steps, including crystallization and filtration. The final product is obtained through a series of chemical reactions, including O-demethylation and hydroxylation, followed by the formation of the hydrochloride salt .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents like hydrogen peroxide (H₂O₂).

Reduction: The compound can be reduced using agents such as sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can occur, especially at the quinazoline nucleus.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂), UV light.

Reduction: Sodium borohydride (NaBH₄), ethanol.

Substitution: Alkyl halides, dimethylformamide (DMF).

Major Products Formed:

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of reduced quinazoline derivatives.

Substitution: Formation of substituted quinazoline compounds.

Applications De Recherche Scientifique

Treatment of Hypertension

Doxazosin is indicated for the treatment of mild to moderate hypertension. It can be used as monotherapy or in combination with other antihypertensive agents such as thiazide diuretics or beta-blockers .

Table 1: Efficacy of Doxazosin in Hypertension Management

Management of Benign Prostatic Hyperplasia (BPH)

Doxazosin is widely used to treat BPH, improving urinary flow and reducing symptoms such as frequency and nocturia. The drug's efficacy has been compared to other treatments like tamsulosin.

Table 2: Comparative Efficacy of Doxazosin vs. Tamsulosin

Off-Label Uses

Doxazosin has shown promise in treating conditions beyond its primary indications:

- Post-Traumatic Stress Disorder (PTSD): Several case studies report successful use of doxazosin for managing nightmares associated with PTSD, demonstrating its potential as a therapeutic alternative to prazosin .

- Ureteric Calculi: Doxazosin may aid in the passage of ureteric stones due to its muscle-relaxing properties .

Case Study: Doxazosin for PTSD Nightmares

A report documented three patients treated with doxazosin for nightmares associated with PTSD. All patients experienced significant reductions in nightmare frequency after initiating treatment with doses ranging from 1 mg to 4 mg nightly, showcasing its potential beyond traditional uses .

Case Study: Efficacy in BPH

In a clinical trial involving elderly males with BPH, doxazosin demonstrated a marked improvement in urinary symptoms over a treatment period of 12 weeks, with minimal side effects reported compared to other alpha-blockers like tamsulosin .

Safety and Side Effects

While generally well-tolerated, doxazosin can cause side effects such as dizziness, hypotension, and fatigue. Long-term studies have indicated a potential increased risk of cardiovascular events when compared to other antihypertensive agents .

Mécanisme D'action

Doxazosin hydrochloride exerts its effects by competitively inhibiting postsynaptic alpha-1 adrenergic receptors. This inhibition leads to the relaxation of smooth muscle in blood vessels and the prostate, resulting in vasodilation and improved urinary flow. The primary molecular targets are the alpha-1 adrenergic receptors located in vascular smooth muscle and the prostate .

Comparaison Avec Des Composés Similaires

Prazosin: Another alpha-1 adrenergic receptor antagonist used to treat hypertension and benign prostatic hyperplasia.

Terazosin: Similar in structure and function to doxazosin hydrochloride, used for the same indications.

Tamsulosin: Selectively targets alpha-1 receptors in the prostate, used primarily for benign prostatic hyperplasia.

Alfuzosin: Similar to tamsulosin, used for benign prostatic hyperplasia.

Comparison: this compound is unique in its long-lasting effects, allowing for once-daily dosing. Compared to prazosin and terazosin, this compound has a longer half-life, making it more convenient for patients. Tamsulosin and alfuzosin are more selective for prostate receptors, potentially leading to fewer cardiovascular side effects .

Activité Biologique

Doxazosin hydrochloride is a selective antagonist of the alpha-1 adrenergic receptors, primarily used to manage hypertension and symptoms associated with benign prostatic hyperplasia (BPH). This article explores its biological activity, pharmacokinetics, therapeutic efficacy, and safety profile, supported by data tables and relevant case studies.

Doxazosin selectively inhibits postsynaptic alpha-1 receptors found in vascular smooth muscle, leading to vasodilation and a decrease in systemic vascular resistance. This results in a reduction in blood pressure without significantly affecting heart rate due to its receptor selectivity. Additionally, doxazosin antagonizes alpha-1 receptors in the prostate and bladder neck, promoting smooth muscle relaxation and alleviating urinary symptoms associated with BPH .

Pharmacokinetics

The pharmacokinetics of doxazosin are characterized by rapid absorption and extensive metabolism. Key pharmacokinetic parameters include:

- Bioavailability : Approximately 60%-70% after oral administration.

- Peak Concentration : Achieved within 2-3 hours.

- Volume of Distribution : Ranges from 1.0 to 1.9 L/kg.

- Protein Binding : About 98%, primarily to alpha-1 acid glycoprotein.

- Half-Life : Terminal elimination half-life is approximately 22 hours, allowing for once-daily dosing .

Table 1: Pharmacokinetic Properties of Doxazosin

| Parameter | Value |

|---|---|

| Bioavailability | 60%-70% |

| Peak Concentration | 2-3 hours |

| Volume of Distribution | 1.0 - 1.9 L/kg |

| Protein Binding | ~98% |

| Terminal Half-Life | ~22 hours |

Clinical Efficacy

Doxazosin has demonstrated significant efficacy in treating hypertension and BPH. A meta-analysis comparing doxazosin gastro-intestinal therapeutic system (GITS) with tamsulosin showed that doxazosin provided superior improvement in the International Prostate Symptom Score (IPSS) and had lower adverse event rates .

Table 2: Clinical Efficacy Comparison

| Parameter | Doxazosin GITS | Tamsulosin | P-Value |

|---|---|---|---|

| IPSS Total | Significantly better | Baseline | <0.001 |

| IPSS Storage | Significantly better | Baseline | <0.001 |

| IPSS Voiding | Significantly better | Baseline | <0.001 |

| Adverse Events | Lower incidence | Higher incidence | P = 0.036 |

Safety Profile

The safety profile of doxazosin has been well-documented through various studies. Common adverse effects include dizziness, headache, and postural hypotension, which were reported similarly between doxazosin and tamsulosin . Notably, a case study highlighted an instance of severe bradycardia following the administration of doxazosin in an elderly patient, emphasizing the need for careful monitoring during initiation of therapy .

Case Study: Bradycardia Following Doxazosin Administration

An 89-year-old male with a history of hypertension experienced severe bradycardia after receiving modified-release doxazosin for hypertension management. Initial treatment resulted in a drastic drop in blood pressure (60/30 mm Hg) and heart rate (46 beats per minute), necessitating hospitalization and symptomatic treatment with fluids and atropine .

Propriétés

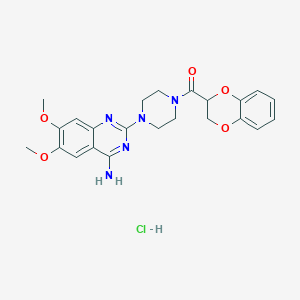

IUPAC Name |

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O5.ClH/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20;/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQAZIYFEPYHLHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClN5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00469077 | |

| Record name | Doxazosin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105314-71-4, 70918-01-3 | |

| Record name | Methanone, [4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl](2,3-dihydro-1,4-benzodioxin-2-yl)-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105314-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, [4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl](2,3-dihydro-1,4-benzodioxin-2-yl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70918-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Doxazosin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070918013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Doxazosin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methanone, [4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl](2,3-dihydro-1,4-benzodioxin-2-yl)-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOXAZOSIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9EDC2483R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the absorption of Doxazosin mesylate compare to Doxazosin hydrochloride when administered orally?

A1: Research indicates that Doxazosin mesylate exhibits superior absorption via the digestive system compared to this compound. A study comparing the two forms in rats, rabbits, and cats consistently demonstrated a higher maximum plasma concentration (Cmax) and area under the curve (AUC) for Doxazosin mesylate after oral and intraduodenal administration. [] This suggests that the mesylate salt form might offer improved bioavailability compared to the hydrochloride salt form.

Q2: What is the primary application of Doxazosin mesylate in a research setting?

A2: While this compound is the clinically used form, research primarily focuses on Doxazosin mesylate as a model compound for synthetic exploration. Studies investigate the optimization of its synthesis to improve yield and cost-effectiveness for potential industrial production. [, ] This emphasizes the importance of developing efficient and scalable synthesis methods for pharmaceutical compounds.

Q3: Can you describe a synthetic route used to produce Doxazosin mesylate?

A3: One synthetic approach involves a multi-step process starting with Catechol. First, Catechol undergoes cyclization and amination to produce the intermediate 1-(1,4-benzdioxazolyl-2-formyl)piperazine. This intermediate is then condensed with 2-chloro-4-amino-6,7-dimethoxyquinazoline to yield this compound. Finally, this compound is converted to Doxazosin mesylate. [] This route highlights the complexity of synthesizing pharmaceutical compounds, often requiring multiple steps and carefully controlled conditions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.